3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiophene core and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the hydroxy group. Subsequent steps involve the attachment of the trifluoromethylphenyl group and the formation of the urea linkage. Common reagents used in these reactions include trifluoromethylphenyl isocyanate and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the benzothiophene core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can lead to the formation of a fully saturated benzothiophene ring.
Scientific Research Applications
3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Coumarins: Widely used in medicinal chemistry for their anticoagulant properties.
Indole Derivatives: Investigated for their anti-HIV and anticancer activities.
Uniqueness
3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of a benzothiophene core and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17F3N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H17F3N2O2S/c18-17(19,20)11-4-1-2-5-13(11)22-15(23)21-10-16(24)8-3-6-14-12(16)7-9-25-14/h1-2,4-5,7,9,24H,3,6,8,10H2,(H2,21,22,23) |
InChI Key |
GQHVULMXURUUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
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